Product packaging for 5,6-Dehydro Finasteride(Cat. No.:CAS No. 1329611-51-9)

5,6-Dehydro Finasteride

Cat. No.: B601989
CAS No.: 1329611-51-9
M. Wt: 370.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dehydro Finasteride, also known as Finasteride EP Impurity C, is a critical chemical reference standard in pharmaceutical research and development . Its primary application is in the analytical method development and validation (AMV) for the drug Finasteride, ensuring the quality and consistency of the active pharmaceutical ingredient (API) during commercial production . This compound is indispensable for Quality Control (QC) laboratories, particularly for compliance with regulatory submissions such as the Abbreviated New Drug Application (ANDA) . Researchers utilize this impurity standard to identify and quantify the presence of this specific dehydro derivative in Finasteride formulations, which is essential for monitoring stability, purity, and safety profiles in accordance with pharmacopeial standards like the European Pharmacopoeia (EP) . By providing a characterized benchmark, this compound enables scientists to maintain rigorous standards in the manufacturing and analysis of Finasteride-based products. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N2O2 B601989 5,6-Dehydro Finasteride CAS No. 1329611-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFKNSWOVCPIGC-FIIPNDBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800205-94-0
Record name delta5-Finasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800205940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,4bS,6aS,7S,9aS,9bS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7- carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .DELTA.5-FINASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JT9XFZ7LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization of 5,6 Dehydro Finasteride

Methodologies for the Introduction of the Δ5,6-Unsaturation

The creation of the Δ5,6 double bond in the Finasteride (B1672673) scaffold is a key synthetic challenge. Researchers have employed several methodologies to achieve this, including direct dehydrogenation of the saturated A-ring, synthesis from precursors with existing unsaturation, and multi-step sequences.

Dehydrogenation Reactions

Dehydrogenation reactions are a common approach to introduce unsaturation into the steroidal framework. These methods typically involve the removal of two hydrogen atoms from the A-ring of a saturated precursor to form the Δ5,6 double bond.

Oxidative dehydrogenation is a prominent method for creating the Δ5,6 unsaturation. This technique utilizes oxidizing agents to facilitate the removal of hydrogen atoms. A variety of reagents and catalytic systems have been explored for this purpose.

Specific reagents have proven effective in the dehydrogenation of steroidal ketones to their α,β-unsaturated counterparts.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ): DDQ is a widely used dehydrogenating agent in steroid chemistry. The reaction of a saturated 4-aza-5α-androstan-3-one precursor with DDQ, often in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA), leads to the formation of the corresponding Δ1- or Δ5,6-unsaturated product. researchgate.netresearchgate.netdrugfuture.comgoogle.com The use of DDQ with BSTFA has been noted as an alternative to more toxic reagents like benzeneseleninic anhydride (B1165640). google.com In some synthetic routes, dehydrogenation with DDQ is the final step to yield the desired unsaturated product. ajrconline.org

Benzeneseleninic Anhydride: This reagent has been successfully employed for the dehydrogenation of various steroidal ketones. rsc.orgrsc.orgresearchgate.net The reaction is typically carried out by heating the steroidal ketone with benzeneseleninic anhydride in a suitable solvent, such as chlorobenzene (B131634). drugfuture.comrsc.org While effective, the use of benzeneseleninic anhydride can be costly and may lead to side reactions. google.comcdnsciencepub.com Efforts have been made to develop catalytic systems to reduce the amount of the toxic and expensive selenium reagent required. cdnsciencepub.com

ReagentTypical ConditionsAdvantagesDisadvantages
DDQ/BSTFA Refluxing dioxane or similar solventAvoids toxic selenium compoundsCan produce fluoride (B91410) waste
Benzeneseleninic Anhydride Refluxing chlorobenzeneHigh yields for some steroidal ketonesExpensive, toxic, potential for side reactions

Table 1: Comparison of Dehydrogenation Reagents

Palladium-based catalysts have emerged as powerful tools for dehydrogenation reactions in organic synthesis. nsf.gov While specific applications to 5,6-Dehydro Finasteride are not extensively detailed in the provided results, palladium on carbon (Pd/C) is a common catalyst for hydrogenation and dehydrogenation processes in steroid synthesis. researchgate.netajrconline.org For instance, Pd/C has been used in the hydrogenation of a Δ5-azasteroid intermediate during the synthesis of Finasteride itself. drugfuture.com The reverse reaction, dehydrogenation, is a plausible transformation under the appropriate conditions, although specific protocols for creating the Δ5,6-unsaturation in Finasteride using palladium catalysis require further investigation.

Reagent-Specific Dehydrogenation Protocols (e.g., DDQ, benzeneseleninic anhydride)

Synthesis from Precursors with Pre-existing Δ5-Unsaturation

An alternative strategy to direct dehydrogenation involves utilizing starting materials or intermediates that already possess a double bond at the 5,6-position. In one documented synthesis of Finasteride, a Δ5-azasteroid intermediate is formed through the cyclization of a seco-ketoacid with ammonia (B1221849). drugfuture.com This unsaturated intermediate is then hydrogenated to the saturated 5α-androstane derivative. drugfuture.com To synthesize this compound, this hydrogenation step would be omitted, and the synthesis would proceed with the unsaturated A-ring intact.

Multi-Step Synthetic Sequences Yielding the Δ5,6-Dehydro Scaffold

The synthesis of this compound is inherently a multi-step process, often starting from commercially available steroid precursors. researchgate.netresearchgate.netclockss.org These synthetic sequences involve a series of chemical transformations to construct the characteristic 4-aza-steroid A-ring and introduce the N-tert-butylcarboxamide side chain at the 17β-position.

A general synthetic pathway can involve the following key transformations:

Oxidative cleavage of the A-ring of a suitable steroidal starting material. drugfuture.com

Cyclization with an ammonia source to form the 4-aza-Δ5-lactone ring system. drugfuture.com

Conversion of the 17-position functionality to the desired N-tert-butylcarboxamide group.

If starting from a saturated precursor, a final dehydrogenation step is required to introduce the Δ5,6-unsaturation. drugfuture.com

Alternative Synthetic Pathways and Optimization Strategies

The creation of the Δ¹ double bond in the A-ring of the steroid is a critical step in the synthesis of Finasteride and its dehydro analogue. Traditional methods have often relied on toxic and expensive reagents, prompting the development of more efficient and environmentally friendly alternatives.

One common approach involves the dehydrogenation of a saturated 3-keto-4-azasteroid precursor. google.com This transformation can be achieved through a silylation-mediated quinone oxidation process. google.com The saturated lactam is treated with a silylating agent in the presence of a quinone to introduce the double bond. google.com

Alternative methods have been developed to circumvent the issues associated with prior art, such as multi-step procedures, low yields, undesirable by-products, and the use of toxic selenium catalysts. google.com A notable advancement is a two-step dehydrogenation process that utilizes chlorination followed by dehydrochlorination. This method employs inexpensive muriate and a common alkali as raw materials, features mild reaction conditions, and boasts a high total recovery of over 92% with a product purity exceeding 99.5%. google.com The process first involves the synthesis of a 2-chloro dihydrofinasteride intermediate, which is then dehydrochlorinated to yield the final product. google.com

Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in conjunction with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). google.comgoogle.com While effective, this method can present challenges in product purification. google.com To address this, a strategy involving the protection of the amide nitrogen in dihydrofinasteride has been developed. google.com This protected intermediate is then subjected to dehydrogenation, and the protecting group is subsequently removed to yield highly pure Finasteride. google.com

The table below summarizes various reagents used in alternative synthetic pathways.

Reagent ClassSpecific ReagentsRole in Synthesis
Silylating AgentsBis(trimethylsilyl)trifluoroacetamide (BSTFA), Bis(trimethylsilyl)acetamide, Hexamethyldisilazane, Bis(trimethylsilyl)ureaActivation of the 3-oxo group for dehydrogenation google.comgoogle.com
Quinones2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 3,4,5,6-Tetrachloro-1,2-benzoquinoneOxidizing agent for introducing the double bond google.comgoogle.com
Chlorinating/Dehydrochlorinating AgentsMuriate, Alkali (e.g., Potassium tert-butoxide, DBU)Two-step dehydrogenation via a chloro-intermediate google.com
Protecting GroupsBenzoyl, Substituted Benzoyl, Benzyl, BenzhydrylProtection of the amide nitrogen to improve purification google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to pharmaceutical synthesis. mdpi.com In the context of Finasteride and its derivatives, this has led to the development of synthetic routes that avoid toxic reagents and solvents. google.com

One such "green" method transforms dihydrofinasteride into Finasteride with a high theoretical yield by first synthesizing a dihydrofinasteride iodo complex. google.com This is followed by a second step to generate the final product. google.com This process boasts a total two-step reaction yield of over 90% and a purity of over 99.0%, while avoiding environmentally harmful chemicals. google.com Key features of this approach include the use of less hazardous reagents and simpler purification steps, which reduces waste and lowers costs. google.com

The shift away from toxic reagents like benzeneseleninic anhydride and harsh solvents like chlorobenzene is a significant step towards more sustainable production methods. google.com The use of reagents like DDQ, while effective, also raises environmental concerns due to the generation of fluoride waste and the toxicity of quinone substances. google.com Therefore, the development of cleaner catalytic systems and solvent-free or aqueous reaction conditions remains an active area of research in the synthesis of these compounds. mdpi.com

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the pharmacokinetics of drugs. nih.gov The preparation of labeled this compound and its parent compound, Finasteride, allows for detailed investigation of their metabolic pathways and interactions with biological targets. pfsfoundation.orgnih.gov

Isotopic Labeling Strategies (e.g., Deuteration)

Deuterium labeling is a common strategy for preparing internal standards for quantitative mass spectrometry-based assays. nih.gov A method for the synthesis of 5,6,6-[²H₃]Finasteride has been described, which provides a high degree of trideuteration. nih.govscispace.com This labeled compound serves as an excellent internal standard for accurately measuring Finasteride concentrations in human plasma at the picogram level. nih.govscispace.com The synthesis of such labeled compounds is crucial for pharmacokinetic studies, enabling reliable determination of the drug's absorption, distribution, metabolism, and excretion. nih.gov

Enzymatic Interactions and Biochemical Mechanisms

Interaction with Steroid 5α-Reductase Isoforms (SRD5A1, SRD5A2, SRD5A3)

5,6-Dehydro Finasteride (B1672673) demonstrates a variable interaction profile with the three known isoforms of the 5α-reductase enzyme. Its primary therapeutic action is derived from its potent inhibition of SRD5A2, the isoform predominantly found in prostatic tissue, and SRD5A3. pfsfoundation.orgacs.orgnih.govwikipedia.org The compound is significantly less effective against SRD5A1, which is mainly expressed in the skin and liver. pfsfoundation.orgnih.gov Research indicates that finasteride exhibits a selectivity for SRD5A2 that is approximately 100-fold greater than for SRD5A1. drugbank.com While SRD5A2 is the key enzyme in the prostate for converting testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394) (DHT), finasteride's activity against SRD5A3 has also been established. nih.govwikipedia.orgproteopedia.orgmdpi.com

Binding Affinity and Dissociation Kinetics

The interaction between 5,6-Dehydro Finasteride and steroid 5α-reductase is characterized by slow-binding kinetics leading to a high-affinity, tightly bound enzyme-inhibitor complex. pfsfoundation.orgnih.govresearchgate.net The process is not instantaneous; the association is governed by a rate constant (k_on) of 2.7 x 10⁵ M⁻¹ s⁻¹ for the SRD5A2 isoform. nih.govresearchgate.net

Once formed, the enzyme-inhibitor complex is exceptionally stable. The dissociation of this complex is remarkably slow, with studies on the [³H]finasteride-enzyme complex showing a dissociation half-life of approximately one month at 37°C. pfsfoundation.orgacs.org This stability corresponds to a dissociation rate constant (k) of about 2.57 x 10⁻⁷ s⁻¹. pfsfoundation.orgacs.org The ultimate NADP-dihydrofinasteride adduct, which is the species responsible for the potent inhibition, binds to the enzyme with an extremely low dissociation constant (Ki) of less than 1 x 10⁻¹³ M, ranking it among the most potent noncovalently-bound enzyme inhibitors known. pfsfoundation.orgacs.org

Kinetic ParameterValueTarget IsoformReference
Association Rate Constant (k_on)2.7 x 10⁵ M⁻¹ s⁻¹SRD5A2 nih.govresearchgate.net
Dissociation Half-Life (t½)~1 monthSRD5A2 pfsfoundation.orgacs.org
Dissociation Constant (Ki) of Adduct≤ 1 x 10⁻¹³ MSRD5A2 pfsfoundation.orgacs.org

Mechanism-Based Inhibition Potential

This compound is classified as a mechanism-based inhibitor, often referred to as a "suicide substrate". pfsfoundation.orgunimi.itnih.gov This means the enzyme itself processes the inhibitor, treating it as an alternative substrate, which leads to the generation of a reactive intermediate that ultimately inactivates the enzyme. nih.gov

Formation of Enzyme-NADP-Adducts (e.g., NADP-Dihydrofinasteride)

The cornerstone of this compound's inhibitory action is the enzyme-catalyzed formation of a highly stable, bisubstrate analog inhibitor. pfsfoundation.orgacs.orgunimi.it Following the initial binding, the enzyme facilitates a hydride transfer from the cofactor NADPH to the inhibitor. This results in the formation of dihydrofinasteride, which then attacks the NADP⁺ molecule still present in the active site. unimi.itnih.govresearchgate.net This reaction creates a stable, yet non-covalent, NADP-dihydrofinasteride adduct. pfsfoundation.orgresearchgate.net The structure of this intermediate adduct, captured within the binding cavity of human SRD5A2, has been confirmed by X-ray crystallography. researchgate.netnih.govscispace.com This adduct mimics the transition state of the normal substrate reduction, but its stability prevents the catalytic cycle from completing, effectively locking the enzyme in an inactive state. unimi.it The adduct itself can be isolated from the denatured enzyme and is observed to decompose slowly to dihydrofinasteride when free in solution. pfsfoundation.orgacs.org

Role of the Δ1,2-Double Bond in Covalent or Tight Binding

The unique Δ1,2-double bond in the A-ring of this compound is critical to its mechanism-based inhibition. nih.govgoogle.com The catalytic process begins similarly to the reduction of the natural substrate, testosterone, with a hydride transfer from NADPH. However, for testosterone, the hydride adds to C-5 of the Δ4,5-double bond, yielding a 3,4-enolate that is quickly protonated to form DHT. google.com

In contrast, for this compound, the enzyme transfers the hydride to the Δ1,2-double bond, which generates a distinct 2,3-enolate intermediate. nih.govgoogle.com This enolate is positioned such that instead of accepting a proton to complete the reduction, its carbanion center attacks the C-4 position of the nicotinamide (B372718) ring of the oxidized cofactor, NADP⁺. unimi.itresearchgate.net This attack forms the covalent bond within the NADP-dihydrofinasteride adduct, which then remains very tightly but non-covalently bound to the enzyme, leading to its inactivation. unimi.itresearchgate.netresearchgate.net

Partition Ratios and Enzyme Inactivation Efficiency

The efficiency of enzyme inactivation is measured by the partition ratio, which quantifies the number of catalytic turnovers that occur for every inactivation event. For the SRD5A2 isoform, this compound has a partition ratio of approximately 1.07. pfsfoundation.orgacs.org This value, being very close to 1, indicates that nearly every time the enzyme processes a molecule of the inhibitor, it results in lethal inactivation. pfsfoundation.orgacs.org

Comparative Analysis of Inhibition Profile with Finasteride

The inhibitory activity of this compound varies significantly across the 5α-reductase isoforms.

SRD5A2 (Type 2): This is the most sensitive isoform and the primary therapeutic target for the drug. It is inhibited with high potency, characterized by a second-order rate constant of ~1 x 10⁶ M⁻¹ s⁻¹ and an IC₅₀ (inhibitory concentration for 50% activity) of approximately 69 nM. pfsfoundation.orgacs.orgwikipedia.org

SRD5A1 (Type 1): This isoform is significantly less sensitive to inhibition. The second-order rate constant for its inactivation is about 3 x 10³ M⁻¹ s⁻¹, which is several orders of magnitude lower than for SRD5A2. pfsfoundation.orgacs.org The reported IC₅₀ for SRD5A1 is around 360 nM. nih.govwikipedia.org

SRD5A3 (Type 3): Studies have shown that this compound also inhibits the SRD5A3 isoform with a potency that is comparable to its inhibition of SRD5A2. nih.govwikipedia.orgmdpi.com

IsoformRelative SensitivityIC₅₀Second-Order Rate Constant (k_i/K_i)Reference
SRD5A1Low~360 nM~3 x 10³ M⁻¹ s⁻¹ pfsfoundation.orgacs.orgnih.govwikipedia.org
SRD5A2High~69 nM~1 x 10⁶ M⁻¹ s⁻¹ pfsfoundation.orgacs.orgwikipedia.org
SRD5A3HighSimilar to SRD5A2Not widely reported nih.govwikipedia.orgmdpi.com

Enzymatic Reduction of Finasteride to Dihydrofinasteride

The therapeutic action of finasteride is rooted in its ability to act as a mechanism-based inhibitor of steroid 5α-reductase. nih.gov This process involves the enzyme-catalyzed reduction of finasteride itself. While the specific compound "this compound" is not prominently featured in the primary literature as a direct precursor in this pathway, the reduction of finasteride to dihydrofinasteride is a well-documented event. This reduction proceeds through the formation of a highly stable intermediate, an NADP-dihydrofinasteride adduct, which is a potent bisubstrate analog inhibitor. pfsfoundation.orgunimi.it

Finasteride exhibits a notable specificity and high efficiency, particularly towards the type II isoform of steroid 5α-reductase (SRD5A2). drugbank.comnih.gov The second-order rate constant for the processing of finasteride by the type 2 isozyme is approximately 1 x 10⁶ M⁻¹s⁻¹, which is comparable to the kcat/Km for the natural substrate, testosterone (3 x 10⁶ M⁻¹s⁻¹). pfsfoundation.org This indicates that finasteride is a highly efficient substrate for the enzyme. In contrast, its activity against the type 1 isozyme is significantly lower, with a much smaller second-order rate constant of 3 x 10³ M⁻¹s⁻¹. pfsfoundation.org This difference in efficiency underscores the selectivity of finasteride for the type II enzyme. nih.gov The inhibition of SRD5A2 by finasteride is considered irreversible in practice due to the very slow dissociation of the final enzyme-inhibitor complex. nih.govnih.gov

The reduction of finasteride by SRD5A2 is a stereoselective process. The enzyme catalyzes the transfer of a hydride ion from the cofactor NADPH to the Δ¹,²-double bond of finasteride. nih.gov This results in the formation of dihydrofinasteride. The stereochemistry of this reduction is critical for the subsequent tight binding of the resulting NADP-dihydrofinasteride adduct to the enzyme. unimi.it In contrast, the interaction of finasteride with steroid 5β-reductase (AKR1D1) does not lead to such a reduction. The orientation of finasteride within the active site of AKR1D1 positions the cofactor in a way that is not conducive to hydride transfer to the Δ¹,²-ene of finasteride. nih.govresearchgate.net

Reductase Enzyme Specificity and Efficiency

Allosteric Modulation and Conformational Dynamics of Enzyme-Compound Complexes

The interaction between finasteride and SRD5A2 involves significant conformational changes and allosteric effects that are crucial for its inhibitory mechanism.

Molecular dynamics (MD) simulations have provided valuable insights into the dynamic nature of the SRD5A2-finasteride interaction. nih.govnih.govrcsb.org These simulations reveal high conformational dynamics in the cytosolic region of the enzyme, which is believed to regulate the exchange of NADPH and NADP+. nih.govresearchgate.net The binding of finasteride and the formation of the stable NADP-dihydrofinasteride adduct are proposed to lock the enzyme in a closed conformation, thereby inhibiting the catalytic cycle. researchgate.netresearchgate.net MD simulations also help in understanding the binding modes of ligands and can be used to screen for other potential inhibitors of SRD5A2. mdpi.com

The crystal structure of human SRD5A2 in complex with finasteride has been resolved at a resolution of 2.8 Å, providing a static yet detailed view of the enzyme-inhibitor complex. nih.govrcsb.orgresearchgate.net These crystallographic studies have revealed a unique 7-transmembrane (7-TM) structural topology for SRD5A2. nih.govresearchgate.net Crucially, the structure shows a covalently linked intermediate adduct of finasteride and NADPH, identified as NADP-dihydrofinasteride (NADP-DHF), situated within a largely enclosed binding cavity inside the transmembrane domain. nih.govnih.govresearchgate.net

The formation of this adduct involves a covalent bond between the C4 atom of the nicotinamide ring of NADPH and the C2 atom of finasteride. nih.govnih.gov Key residues within the active site, notably Glutamic acid 57 (E57) and Tyrosine 91 (Y91), play a critical role in facilitating the hydride transfer from NADPH to finasteride and stabilizing the intermediate. nih.govnih.gov E57 is positioned to form hydrogen bonds with the C3-carbonyl and N4-amine groups of the dihydrofinasteride moiety. nih.gov Spectroscopic analyses have also been instrumental in identifying the NADP-dihydrofinasteride adduct. pfsfoundation.org

Interactive Data Table: Key Research Findings on SRD5A2-Finasteride Interaction
Research AreaKey FindingsReferences
Enzyme Kinetics Finasteride is a potent, time-dependent inhibitor of SRD5A2 with a slow dissociation rate. pfsfoundation.orgnih.gov
The second-order rate constant (k_i/K_i) for SRD5A2 is ~1 x 10⁶ M⁻¹s⁻¹. pfsfoundation.org
Crystallography The SRD5A2-finasteride complex reveals a 7-TM structure. nih.govresearchgate.net
A covalent NADP-dihydrofinasteride adduct is observed in the active site. nih.govnih.gov
Molecular Dynamics High conformational flexibility in the cytosolic loops regulates cofactor exchange. nih.govnih.govresearchgate.net
Finasteride binding stabilizes a closed enzyme conformation. researchgate.netresearchgate.net
Key Residues E57 and Y91 are crucial for catalysis and finasteride inhibition. nih.govnih.gov

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Investigations into Other Potential Biochemical Targets

While finasteride is highly selective for SRD5A2, research has explored its interactions with other enzymes. As mentioned, it can inhibit SRD5A1, albeit with much lower potency. pfsfoundation.org Studies have also investigated its effect on steroid 5β-reductase (AKR1D1), where it acts as a competitive inhibitor with a Ki value in the low micromolar range, but not as a mechanism-based inactivator. researchgate.net The structural basis for this difference in activity lies in the distinct binding orientation of finasteride in the active sites of SRD5A2 and AKR1D1. nih.govresearchgate.net

More recent proteome-wide screening studies have sought to identify other potential "off-target" interactions of finasteride, which could help to understand the full spectrum of its biochemical effects. acs.org For instance, one study identified phenylethanolamine N-methyltransferase (PNMT) as a novel off-target, with docking and molecular dynamics analyses supporting this interaction. acs.org Such investigations are crucial for a comprehensive understanding of the compound's broader biochemical profile.

Modulation of Neurosteroid Biosynthesis Pathways in Model Systems

Neurosteroids are steroids synthesized within the brain that act as potent modulators of neuronal activity. The parent compound, Finasteride, is known to significantly impact neurosteroidogenesis by inhibiting 5α-reductase. wikipedia.orgthieme-connect.com This enzyme is a rate-limiting step in the synthesis of several neuroactive steroids, including allopregnanolone (B1667786), from precursors like progesterone (B1679170). thieme-connect.comnih.gov Inhibition of this pathway by Finasteride has been shown to decrease the levels of such neurosteroids, which can influence brain function and behavior. thieme-connect.comnih.gov

Currently, there are no specific studies available in the reviewed scientific literature that investigate the effects of This compound on neurosteroid biosynthesis pathways in any model system. While its structural similarity to Finasteride suggests a potential for interaction with 5α-reductase, the degree of inhibition and its impact on the synthesis of neurosteroids like allopregnanolone have not been documented. Research is required to determine if the 5,6-dehydro modification alters the compound's ability to enter the central nervous system and interact with neurosteroidogenic enzymes.

Interactions with Other Steroidogenic Enzymes

The biological effects of steroids are mediated by a complex network of steroidogenic enzymes. Finasteride's primary target is 5α-reductase (specifically types II and III), but its influence on other enzymes involved in steroid metabolism is also a subject of study. wikipedia.org These enzymes play critical roles in maintaining hormonal balance.

There is a lack of specific data on the interactions between This compound and other steroidogenic enzymes. The structural alteration in the A-ring of the steroid nucleus could potentially change its affinity for various enzymes compared to Finasteride. However, without direct experimental evidence, any potential interactions remain speculative. Computational modeling, based on the recently elucidated crystal structure of 5α-reductase with Finasteride, could offer initial insights into how the 5,6-dehydro variant might bind to this primary target, but such studies have not been published. vulcanchem.com

Table 2: Key Steroidogenic Enzymes and Context of Finasteride Interaction

Enzyme Known Role / Interaction with Finasteride Documented Interaction with this compound
5α-Reductase (SRD5A) Primary target of Finasteride; inhibition blocks conversion of testosterone to DHT and progesterone to DHP. wikipedia.orgnih.gov Not documented in available literature.
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Involved in the downstream conversion of 5α-reduced steroids into neuroactive steroids like allopregnanolone. sci-hub.se Finasteride indirectly affects its substrates. Not documented in available literature.
Cytochrome P450 3A4 (CYP3A4) Involved in the hepatic metabolism of Finasteride. wikipedia.org Not documented in available literature.

| Aldehyde Dehydrogenase (ALDH) | Involved in the metabolism of Finasteride. wikipedia.org | Not documented in available literature. |

This compound is chemically defined as an impurity of Finasteride. While the mechanism of the parent compound, Finasteride, is well-characterized, there is a significant gap in the scientific literature regarding the specific enzymatic and biochemical activities of this compound. No published studies were identified that detail its effects on neurosteroid biosynthesis or its interactions with other steroidogenic enzymes. Future research is necessary to elucidate the pharmacological profile of this compound and determine if its structural differences translate to a unique or altered biological activity compared to Finasteride.

Metabolic Transformation Pathways of 5,6 Dehydro Finasteride

Identification of Phase I and Phase II Metabolic Products

The biotransformation of xenobiotics like 5,6-Dehydro Finasteride (B1672673) typically occurs in two phases. Phase I metabolism introduces or exposes functional groups, often through oxidation, reduction, or hydrolysis, while Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

For the parent compound, Finasteride, Phase I metabolism, primarily mediated by the cytochrome P450 enzyme system, results in hydroxylated and oxidized metabolites. nih.govwikipedia.org The major metabolites are ω-hydroxyfinasteride, formed by hydroxylation of the t-butyl group, and finasteride-ω-oic acid. nih.gov These metabolites possess significantly less 5α-reductase inhibitory activity than the parent drug, estimated to be around 20%. wikipedia.org

While specific studies exhaustively detailing the Phase I and Phase II metabolic products of 5,6-Dehydro Finasteride are not extensively available in the public domain, it is reasonable to extrapolate that it would undergo a similar metabolic fate to Finasteride due to its structural similarities. The presence of the additional double bond at the 5,6-position may influence the rate and regioselectivity of these transformations.

Phase I Metabolic Products (Predicted for this compound):

Hydroxylated derivatives: Similar to Finasteride, hydroxylation, particularly on the t-butyl side chain, is a likely metabolic route.

Oxidized derivatives: Further oxidation of hydroxylated metabolites could lead to the formation of carboxylic acid derivatives.

Phase II Metabolic Products (Predicted for this compound):

Glucuronide conjugates: The hydroxylated metabolites of this compound are expected to undergo glucuronidation, a common Phase II reaction for steroid-like molecules, to enhance their polarity and facilitate elimination. nih.gov

Enzyme Systems Involved in this compound Biotransformation

The metabolic conversion of this compound is orchestrated by a series of enzyme systems, with cytochrome P450 and aldehyde dehydrogenase playing pivotal roles.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4-mediated processes)

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, is the primary catalyst for the Phase I metabolism of Finasteride. nih.govwikipedia.org CYP3A4 is responsible for the hydroxylation and subsequent oxidation reactions that lead to the formation of its major metabolites. nih.gov Given that this compound is a close structural analog, it is highly probable that CYP3A4 is also the principal enzyme mediating its oxidative metabolism. The additional double bond in this compound could potentially alter its binding affinity and the kinetics of its metabolism by CYP3A4 compared to Finasteride.

Contribution of Aldehyde Dehydrogenase and Other Enzymes

Following the initial hydroxylation by CYP enzymes, aldehyde dehydrogenase (ALDH) is implicated in the further oxidation of the resulting aldehyde intermediates to carboxylic acids. wikipedia.orgfrontiersin.org In the metabolism of Finasteride, ALDH contributes to the formation of the monocarboxylic acid metabolite. wikipedia.org It is therefore anticipated that ALDH would play a similar role in the biotransformation cascade of this compound, acting on the aldehyde products of CYP-mediated oxidation.

Elucidation of Metabolic Cascades and Pathways

The metabolic cascade for this compound, inferred from the known pathways of Finasteride, likely begins with Phase I oxidation followed by Phase II conjugation.

Proposed Metabolic Cascade:

Initial Oxidation (Phase I): this compound enters the liver where it is acted upon by CYP3A4. This results in the introduction of a hydroxyl group, likely on the t-butyl side chain, forming a hydroxylated intermediate.

Secondary Oxidation (Phase I): The hydroxylated intermediate can be further oxidized by CYP enzymes and subsequently by aldehyde dehydrogenase to form a carboxylic acid metabolite.

Conjugation (Phase II): The hydroxylated and carboxylic acid metabolites, now possessing functional groups suitable for conjugation, undergo glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the metabolite, significantly increasing its water solubility.

Excretion: The resulting glucuronide conjugates are then readily excreted from the body, primarily through feces and to a lesser extent, urine. nih.gov

Comparative Metabolic Profiling with Finasteride

While the metabolic pathways of this compound are expected to mirror those of Finasteride, the presence of the 5,6-dehydro bond introduces a key structural difference that could lead to quantitative and qualitative variations in their metabolic profiles.

FeatureFinasterideThis compound (Predicted)
Primary Metabolizing Enzyme CYP3A4 nih.govwikipedia.orgCYP3A4
Major Phase I Metabolites ω-hydroxyfinasteride, finasteride-ω-oic acid nih.govHydroxylated and carboxylated derivatives
Metabolic Activity of Metabolites ~20% of Finasteride's inhibitory activity wikipedia.orgLikely to have reduced inhibitory activity
Potential Impact of Structural Difference Saturated A-ringThe double bond in the A-ring may alter the rate of metabolism and the affinity for metabolizing enzymes. It could also potentially open alternative metabolic pathways not observed with Finasteride.

The structural alteration in this compound could influence its interaction with 5α-reductase, potentially affecting its inhibitory potency compared to Finasteride. vulcanchem.com However, detailed comparative studies on the enzyme kinetics and metabolic stability of this compound versus Finasteride are required to fully elucidate these differences.

Structure Activity Relationship Sar and Computational Studies

Impact of Δ5,6-Unsaturation on Molecular Conformation and Flexibility

5,6-Dehydro Finasteride (B1672673) is distinguished from its parent compound, Finasteride, by the presence of an additional double bond between the C-5 and C-6 positions. This structural change from a saturated A/B ring junction to an unsaturated system introduces significant conformational constraints.

The key structural features are:

Altered Flexibility: The introduction of the sp2-hybridized centers at C-5 and C-6 restricts the conformational flexibility of the steroidal backbone. This rigidity can impact how the molecule adapts its shape to fit within the enzyme's binding pocket.

Electronic Properties: The conjugated system affects the electron distribution across the molecule, which could modify its reactivity and potential interactions with amino acid residues in the enzyme's active site. vulcanchem.com

These conformational changes are critical, as the specific shape of the inhibitor is paramount for effective binding to the 5α-reductase enzyme.

Influence of Steroidal Ring System Modifications on Enzyme Binding and Activity

The interaction between a steroidal inhibitor and 5α-reductase is a highly specific "lock-and-key" process, where modifications to any part of the steroid can influence binding affinity and inhibitory potency.

The A-ring and D-ring of 4-azasteroids are known to be critical for enzyme inhibition.

A-Ring: The 4-aza-3-one (lactam) structure in the A-ring of Finasteride is a crucial pharmacophore. It is believed to mimic the enolate intermediate of the natural substrate, testosterone (B1683101), during its reduction. mdpi.com The introduction of the Δ5,6-double bond in 5,6-Dehydro Finasteride alters the electronic environment of this lactam system. While the Δ1-unsaturation in Finasteride is vital for its mechanism-based inhibition, the additional conjugation in the 5,6-dehydro analogue could potentially change the nature of its interaction with the enzyme and the cofactor, NADPH. mdpi.comnih.gov Studies on other steroidal inhibitors have shown that the presence, number, and position of unsaturations in the A and B rings are tightly linked to inhibitory activity. researchgate.netresearchgate.net

D-Ring: The D-ring itself is less amenable to substitution, but modifications in this region can still impact activity. However, the primary contributor to potency from this end of the molecule is the C-17 substituent. bris.ac.ukresearchgate.net For nonsteroidal inhibitors, removing the D-ring and replacing the C-ring with an aromatic one has been shown to produce selective inhibitors. nih.gov

The substituent at the C-17β position plays a significant role in determining the potency and selectivity of 4-azasteroid inhibitors. bris.ac.uk

Bulky Lipophilic Groups: The N-tert-butyl carboxamide group at C-17 of Finasteride is essential for high-affinity binding. This bulky, lipophilic side chain is thought to interact with a hydrophobic pocket within the enzyme active site. mdpi.com Structure-activity relationship studies have consistently shown that large, lipophilic amide substituents at this position enhance inhibitory potency. acs.orgnih.gov

Enzyme Selectivity: The size and shape of the C-17 amide can also influence selectivity between the different isozymes of 5α-reductase (Type I, II, and III). bris.ac.uk For 6-azasteroid series, C-17 amide substituents were found to be key for optimizing potency against both Type 1 and Type 2 isozymes.

Hydrogen Bonding: The amide functionality provides hydrogen bond donor and acceptor capabilities, which can form specific interactions with residues in the active site, further anchoring the inhibitor.

For this compound, the C-17β-N-tert-butyl carboxamide moiety remains unchanged from Finasteride, suggesting it would retain its crucial role in binding to the hydrophobic pocket of the enzyme.

A-Ring and D-Ring Substituent Effects

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for new analogues.

3D-QSAR Studies: For 4-azasteroids, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Self-Organizing Molecular Field Analysis (SOMFA) have been employed. researchgate.netnih.govresearchgate.net These models generate 3D contour maps that visualize regions where steric bulk, positive, or negative electrostatic charges would enhance or decrease inhibitory activity.

Key Descriptors: These studies have successfully created predictive models using various descriptors. nih.gov For a series of unsaturated 4-azasteroids, statistical models with good predictive ability were developed, highlighting the importance of electrostatic and shape features for inhibitory activity. nih.govresearchgate.net Other successful models have incorporated descriptors such as atom type electropological state, carbon type, and radial distribution function (RDF). nih.gov

Predictive Power: Such models can be used to screen new candidate molecules and guide the design of more potent inhibitors. nih.govacs.org A robust QSAR model for 4-azasteroids would likely predict a change in the activity of this compound relative to Finasteride due to the significant alteration in its shape and electronic properties caused by the Δ5,6-unsaturation.

Table 1: Examples of Descriptor Types Used in QSAR Models for 5α-Reductase Inhibitors

Descriptor Category Specific Examples Relevance
Electronic Electrostatic fields, HOMO/LUMO energies, Quadrupole2 Describes charge distribution and reactivity, crucial for enzyme-ligand interaction. researchgate.netnih.govresearchgate.net
Steric/Shape Shape grids, Molecular Volume (MV), Parachor (Pc) Defines the size and shape of the molecule, critical for fitting into the enzyme's binding pocket. researchgate.netnih.govresearchgate.net
Topological Atom type electropological state, SsOHE-index Encodes information about atomic connectivity and branching. nih.gov

| Physicochemical | Molar Refractivity (MR), LogP | Relates to properties like polarizability and hydrophobicity, important for binding. nih.gov |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulates the binding of a ligand to the active site of a protein, providing insights into binding conformation and key interactions. The publication of the crystal structure of human 5α-reductase type 2 (SRD5A2) in complex with Finasteride (PDB ID: 7BW1) has been a significant breakthrough for this type of analysis. nih.govrcsb.orgnih.govnih.gov

Enzyme Active Site: The crystal structure reveals a large, largely enclosed binding cavity within the transmembrane domain of the enzyme. rcsb.orgresearchgate.net Inside this cavity, Finasteride forms a stable, covalent adduct with the cofactor NADPH, specifically NADP-dihydrofinasteride (NADP-DHF). nih.govnih.gov This adduct formation explains the time-dependent, effectively irreversible inhibition by Finasteride. nih.gov

Key Interactions: The stability of the Finasteride-NADP adduct within the SRD5A2 active site is maintained by specific interactions with key amino acid residues. Docking studies and structural analysis have identified several crucial residues:

E57 (Glutamic Acid 57) and Y91 (Tyrosine 91): These residues are proposed to be critical for both catalysis of the natural substrate and for the mechanism of Finasteride inhibition. nih.govresearchgate.netresearchgate.net They form hydrogen bonds that help position the inhibitor correctly for hydride transfer from NADPH. researchgate.net

R114 (Arginine 114): This residue plays an important role in stabilizing the ligand through hydrogen bonds with the C17-carboxamide group. biointerfaceresearch.com

Hydrophobic Residues: A number of hydrophobic residues (e.g., F118, F223, W53) create the pocket that accommodates the steroidal backbone and the lipophilic C-17 substituent. biointerfaceresearch.comresearchgate.net

The altered geometry of this compound, particularly the increased planarity of the A/B ring system, would likely lead to a different binding pose within the active site. This could change its proximity and orientation relative to E57, Y91, and the NADPH cofactor, potentially altering its inhibitory mechanism and potency compared to Finasteride. Computational studies could elucidate how the Δ5,6-unsaturation affects the formation of the critical NADP-inhibitor adduct. vulcanchem.com

Table 2: Key Amino Acid Interactions with Finasteride in the SRD5A2 Active Site

Interacting Residue Location Type of Interaction Role in Inhibition
E57 (Glu57) Transmembrane Helix 2 Hydrogen Bond Facilitates hydride transfer; positions the A-ring. researchgate.netbiointerfaceresearch.com
Y91 (Tyr91) Transmembrane Helix 3 Hydrogen Bond Positions the substrate/inhibitor for catalysis. researchgate.netresearchgate.net
R114 (Arg114) Transmembrane Helix 4 Hydrogen Bond, Amide-Pi Stacking Stabilizes the C-17 carboxamide moiety. biointerfaceresearch.com

| F118, F223, W53 | Various | Hydrophobic, Pi-Alkyl | Form the hydrophobic binding pocket for the steroid core. biointerfaceresearch.com |

Identification of Key Residues in Enzyme Active Sites

The inhibitory action of Finasteride on human steroid 5α-reductase 2 (SRD5A2) is well-documented, providing a basis for understanding the potential interactions of this compound. vulcanchem.comnih.gov The crystal structure of human SRD5A2 in complex with Finasteride has revealed crucial amino acid residues within the enzyme's active site that are pivotal for its catalytic mechanism and inhibition. vulcanchem.comnih.govnih.gov

Key residues identified in the active site of SRD5A2 that interact with Finasteride include:

Glutamic acid 57 (E57): This residue is located in transmembrane helix 2 (TM2) and is believed to facilitate the hydride transfer from the cofactor NADPH to Finasteride. vulcanchem.comnih.govdrugbank.com

Tyrosine 91 (Y91): Found in transmembrane helix 3 (TM3), this residue is also implicated in the catalytic process and inhibition. vulcanchem.comdrugbank.com

Arginine 114 (R114): This residue in transmembrane helix 4 (TM4) has been shown to form direct hydrogen bonds with Finasteride. nih.gov

Mutagenesis studies have further underscored the importance of these residues in the enzyme's function and its interaction with inhibitors. vulcanchem.comnih.gov While direct studies on this compound are not extensively available, computational docking studies could provide valuable insights into how the C-5/C-6 double bond might alter the orientation of the molecule within the active site and its interaction with these key residues. vulcanchem.com

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The binding of Finasteride to the SRD5A2 active site is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.govwikipedia.org The C-3 carbonyl and the N-4 amine groups of the dihydrofinasteride (DHF) moiety of the NADP-DHF adduct form hydrogen bonds with E57. nih.gov Additionally, the N-tert-butylcarbamoyl group of Finasteride is involved in hydrogen bonding with Arg114. wikipedia.org

Table 1: Key Interactions of Finasteride with SRD5A2 Active Site Residues

Interacting ResidueType of InteractionInvolved Group on FinasterideReference
E57Hydrogen BondC-3 carbonyl, N-4 amine nih.gov
Y91Catalytic InteractionSteroid core vulcanchem.comdrugbank.com
R114Hydrogen BondN-tert-butylcarbamoyl wikipedia.org

This table summarizes the interactions for the parent compound, Finasteride. The specific interactions for this compound may differ due to its structural modification.

Design and Synthesis of this compound Analogues for SAR Probing

The design and synthesis of analogues are fundamental to understanding the SAR of a compound. While there is a lack of specific literature on the synthesis of this compound analogues, the extensive work on other azasteroid inhibitors provides a roadmap for potential modifications. nih.govuc.ptebi.ac.ukmdpi.com

A study on azasteroids indicated that the introduction of a double bond at the C-5 position can lead to a slight improvement in the inhibition of the androgen receptor. nih.gov This suggests that the 5,6-dehydro feature could be a point of interest for designing new inhibitors. Furthermore, 3D-QSAR studies on unsaturated 4-azasteroids have been performed to rationalize their molecular properties and inhibitory activities against human 5α-reductase, providing a computational framework for the design of novel analogues. nih.gov

Key areas for modification in the design of this compound analogues, based on known SAR of 4-azasteroids, could include:

C-17 Substituent: The N-tert-butylcarbamoyl group at the C-17 position of Finasteride is crucial for its activity. nih.gov Synthesizing analogues of this compound with different lipophilic and semipolar groups at this position could yield valuable SAR data. nih.gov

A-Ring Modifications: While the 5,6-double bond is the defining feature, further modifications to the A-ring could be explored.

Other Ring Substitutions: Introduction of methyl groups at positions like C-7 or C-16 has been explored in other 4-azasteroids and could be applied to a this compound scaffold. nih.gov

The synthesis of such analogues would likely involve multi-step processes, potentially starting from commercially available steroid precursors and introducing the 4-aza-3-one A-ring and the 5,6-double bond through established chemical reactions. fiu.edu

Table 2: Potential Analogues of this compound for SAR Studies

Analogue TypeProposed ModificationRationale based on Finasteride SAR
C-17 Carboxamide AnaloguesVarying the alkyl or aryl substituent on the carboxamideThe nature of the C-17 substituent is a major determinant of inhibitory potency.
C-1/C-2 ModificationsIntroduction of additional unsaturation or substituentsTo explore the impact on the conformation of the A-ring.
C-7 Methylated AnaloguesAddition of a methyl group at the C-7 positionTo investigate the effect of additional steric bulk on binding.

This table presents hypothetical analogues for future research, as specific literature on this compound analogues is not currently available.

Analytical Research Methodologies for 5,6 Dehydro Finasteride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 5,6-Dehydro Finasteride (B1672673), enabling its separation from the parent compound, Finasteride, and other related substances. The inherent structural similarities between these compounds demand high-resolution chromatographic methods to achieve baseline separation, a prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 5,6-Dehydro Finasteride. lgcstandards.com The development of a robust HPLC method is critical for ensuring the quality and purity of Finasteride drug products. Method development often involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation.

Key considerations in HPLC method development include:

Column Selection: Reversed-phase columns, such as C18 and C8, are frequently employed. researchgate.netresearchgate.net The choice of stationary phase is critical for resolving this compound from Finasteride and other impurities.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. researchgate.netresearchgate.netakjournals.com The pH of the aqueous phase and the gradient or isocratic elution profile are fine-tuned to maximize resolution. For instance, a mobile phase consisting of methanol and water (80:20 v/v) has been utilized for the determination of Finasteride. researchgate.net Another method employed a mobile phase of 0.04 M ortho-phosphoric acid (pH 3.5) and acetonitrile (50:50, v/v). researchgate.net

Detection: UV detection is commonly used, with the wavelength selected to maximize the sensitivity for this compound. researchgate.netresearchgate.net A wavelength of 210 nm is often chosen for the analysis of Finasteride and its related compounds. asianpubs.orgajpamc.com

Validation: The developed method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. researchgate.netasianpubs.org

A typical HPLC method for the analysis of Finasteride and its impurities would be validated for parameters such as linearity, precision, accuracy, and specificity. The linearity is often established over a concentration range relevant to the expected levels of impurities. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Finasteride Analysis

ParameterCondition
Column Waters Nova-Pak, C18, 250 × 4.6 µm ajpamc.com
Mobile Phase Water:Tetrahydrofuran:Acetonitrile ajpamc.com
Flow Rate 1.8 mL/min ajpamc.com
Detection UV at 210 nm ajpamc.com
Injection Volume 20 µL ijcrt.org

Gas Chromatography (GC) Applications

While less common than HPLC for the routine analysis of this compound due to the compound's relatively high molecular weight and polarity, Gas Chromatography (GC) can be employed, particularly when coupled with a mass spectrometer (GC-MS). Derivatization is often necessary to increase the volatility of the analyte for GC analysis.

A study on the determination of Finasteride in human plasma utilized GC-MS without derivatization. scispace.comnih.gov This method, based on isotopic dilution, proved to be accurate, specific, and sensitive for routine determination at picogram levels. scispace.comnih.gov

Table 2: GC-MS Conditions for Finasteride Analysis in Plasma

ParameterCondition
GC System Hewlett-Packard 5890 series II core.ac.uk
Mass Spectrometer Hewlett-Packard 5971A Mass Spectrometry Detector core.ac.uk
Injection Automatic injector core.ac.uk
Detection Level 50 pg (S/N ratio of 6:1) scispace.comnih.gov

Thin-Layer Chromatography (TLC) in Research Contexts

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for the qualitative and semi-quantitative analysis of this compound, especially in research and preliminary screening settings. rjpbcs.com It is particularly useful for monitoring the progress of chemical reactions and for the initial identification of impurities. rjpbcs.com

In a study developing stability-indicating methods for Finasteride, a High-Performance Thin-Layer Chromatography (HPTLC) method was established. asianpubs.org The mobile phase consisted of chloroform (B151607) and methanol (8:2 v/v), and densitometric analysis was performed at 210 nm. asianpubs.org This method was able to separate Finasteride from its degradation products. asianpubs.org Another study used a mobile phase of toluene, methanol, and triethylamine (B128534) (9:1.5:1, v/v/v) for the TLC separation of tamsulosin (B1681236) hydrochloride and finasteride. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable technique for the definitive identification and precise quantification of this compound. Its high sensitivity and specificity allow for the analysis of trace amounts of the compound and its metabolites in complex biological matrices.

LC-MS/MS for Metabolite Identification and Trace Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound. It combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This is particularly valuable for identifying metabolites and conducting trace analysis in biological fluids. sci-hub.seresearchgate.net

In a typical LC-MS/MS workflow, the parent ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This multiple reaction monitoring (MRM) approach provides a high degree of specificity. For instance, an LC-MS/MS method was developed for the quantitative determination of Finasteride in human plasma with a linear range of 1 to 100 ng/ml. nih.gov

Isotope-Dilution Mass Spectrometry for Precise Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantification. epa.govepa.gov This technique involves the use of a stable isotope-labeled internal standard of the analyte. For the analysis of Finasteride, a deuterated analog, such as 5,6,6-[2H3]Finasteride, can be synthesized and used as an internal standard. scispace.comnih.gov

The principle of IDMS relies on adding a known amount of the isotopically labeled standard to the sample. epa.gov After extraction and analysis by MS (either GC-MS or LC-MS), the concentration of the native analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. epa.gov This method effectively corrects for any sample loss during preparation and for variations in instrument response. epa.gov A method using isotope-dilution gas chromatography-mass spectrometry was developed for the determination of finasteride in human plasma at picogram levels. scispace.comnih.gov

Spectroscopic Methods for Characterization (e.g., NMR, IR)

The definitive identification and structural elucidation of this compound in research samples rely on a combination of advanced spectroscopic techniques. While specific spectral data for this impurity is not always publicly detailed, the methods for its characterization are well-established in the analysis of Finasteride and its related compounds. asianpubs.orgscirp.org The process typically involves isolating the impurity from the bulk substance, often using preparative High-Performance Liquid Chromatography (HPLC), followed by spectroscopic analysis. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the precise chemical structure of this compound.

¹H NMR: Proton NMR spectra provide information on the number of protons, their chemical environment, and their proximity to one another. For this compound, the key differentiating signals would be those corresponding to the olefinic protons in the newly formed double bond at the C-5 and C-6 positions, which would be absent in the spectrum of Finasteride. Analysis of related degradation products demonstrates the use of ¹H NMR to identify structural changes, such as the absence of the tert-butyl group protons or shifts in aromatic regions for other analogues. drugfuture.com

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the sp²-hybridized carbons of the C5=C6 double bond, providing conclusive evidence of its structure. In studies of other Finasteride impurities, specific carbonyl carbon signals and shifts in the aromatic region have been used for definitive characterization. asianpubs.org Two-dimensional NMR techniques (e.g., COSY, HETCOR) are often employed to establish connectivity between protons and carbons, confirming the complete structural assignment. scirp.org

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Finasteride shows characteristic absorption bands for its amide groups, carbonyl groups (C=O), and carbon-carbon double bonds (C=C). scirp.org For this compound, the introduction of the conjugated C5=C6 double bond would likely alter the wavenumber of the existing C=C and C=O stretching vibrations. The comparison of the IR spectrum of a sample with that of a reference standard is a standard identification test in pharmacopoeial monographs. drugfuture.com If spectral differences are observed, a common procedure is to dissolve both the sample and standard in a suitable solvent like methanol, evaporate to dryness, and re-record the spectra of the residues. drugfuture.com

Development of Robust Analytical Protocols for Research Samples

The development of robust and validated analytical protocols is essential for the routine quality control of research samples, ensuring the purity of Finasteride and quantifying the levels of related substances like this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant techniques used for this purpose. arabjchem.orgscirp.org

These methods are designed to be stability-indicating, meaning they can separate the active ingredient from its degradation products and impurities. scirp.org Validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the method is reliable and suitable for its intended purpose. ajpamc.com

High-Performance Liquid Chromatography (HPLC): A typical HPLC method for the analysis of Finasteride and its impurities, including this compound (Impurity C), is detailed in the European Pharmacopoeia. drugfuture.comdrugfuture.com Such methods are designed to provide clear separation between the main compound and all specified impurities.

Table 1: Example of a Pharmacopoeial HPLC Protocol for Finasteride Related Substances arabjchem.orgdrugfuture.comdrugfuture.com
ParameterCondition
Column C18, e.g., Nova-Pak C18 (4 µm)
Mobile Phase Acetonitrile: Tetrahydrofuran: Water (10:10:80 v/v/v)
Flow Rate 1.5 - 2.0 mL/min
Detection Wavelength 210 nm
Column Temperature 60 °C
Injection Volume 15 µL
Relative Retention Time (RRT) of Impurity C ~1.36 (relative to Finasteride)

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC methods offer faster analysis times and improved resolution. A developed UPLC method for Finasteride and its impurities utilizes a phenyl column and a gradient elution to achieve separation. scirp.orgscirp.org

Table 2: Example of a UPLC Protocol for Finasteride Related Substances scirp.orgscirp.org
ParameterCondition
Column UPLC BEH Phenyl (150 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 2.5 mM Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile: Water (90:10 v/v)
Flow Rate 0.22 mL/min
Detection Wavelength 210 nm
Column Temperature 25 °C
Injection Volume 1 µL

The validation of these protocols involves spiking samples with known amounts of impurities, including this compound, to determine the method's accuracy and precision. arabjchem.org Linearity is established across a range of concentrations, and the limits of detection (LOD) and quantification (LOQ) are determined to assess the method's sensitivity. arabjchem.org For example, a validated HPLC method for Finasteride impurities demonstrated linearity in the range of 1.5–4.5 µg/mL for each impurity with recovery rates between 101% and 102%. arabjchem.org Such robust protocols are critical for ensuring that research samples meet the required purity specifications.

Future Research Directions and Theoretical Perspectives

Investigation of 5,6-Dehydro Finasteride (B1672673) as a Biochemical Probe

5,6-Dehydro Finasteride's structural similarity to Finasteride, a potent inhibitor of 5α-reductase, makes it an invaluable tool for probing the active site of this and other steroid-modifying enzymes. vulcanchem.comxyonhealth.com The introduction of a double bond between the 5th and 6th carbons alters the electronic distribution and conformation of the molecule, potentially influencing its binding affinity and inhibitory activity. vulcanchem.com By comparing the interactions of both Finasteride and this compound with 5α-reductase, researchers can gain crucial insights into the specific structural features required for potent and selective inhibition.

This comparative approach allows for a detailed mapping of the enzyme's active site, identifying key amino acid residues that form favorable interactions with the inhibitor. Furthermore, studying how the altered geometry of this compound affects its binding can help elucidate the dynamic conformational changes that occur within the enzyme upon substrate or inhibitor binding. nih.gov This knowledge is instrumental in the rational design of new, more effective inhibitors with improved pharmacological profiles.

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of azasteroids, including this compound, presents considerable challenges for organic chemists. fiu.edu Current synthetic methods can be complex, involving multiple steps and sometimes utilizing hazardous reagents, which can limit their applicability on a larger scale. fiu.edugoogle.com Therefore, a significant area of future research lies in the development of novel and more efficient synthetic routes to this compound and other Δ5-azasteroids.

Researchers are exploring various strategies to streamline the synthesis, including the use of innovative catalysts, microwave-assisted reactions, and novel ring-closing methodologies. researchgate.netresearchgate.net The goal is to develop synthetic pathways that are not only higher yielding and more cost-effective but also more environmentally benign. One promising approach involves the use of readily available starting materials, such as diosgenin, and employing strategic enzymatic or chemo-enzymatic transformations to introduce the desired functionalities with high stereoselectivity. researchgate.netmdpi.com The development of such methods would not only facilitate the production of this compound for research purposes but also pave the way for the synthesis of a diverse library of related compounds for biological screening.

Advanced Computational Modeling for Mechanism Prediction

Computational modeling has emerged as a powerful tool in modern drug discovery and biochemical research. In the context of this compound, advanced computational techniques, such as molecular docking and molecular dynamics (MD) simulations, can provide invaluable insights into its mechanism of action. researchgate.netnih.gov These methods allow researchers to build three-dimensional models of this compound and simulate its interaction with the active site of target enzymes like 5α-reductase.

By analyzing the binding poses and interaction energies, computational models can predict the binding affinity of this compound and identify the key molecular determinants of its activity. nih.govscispace.com Furthermore, MD simulations can be used to study the dynamic behavior of the enzyme-inhibitor complex over time, revealing important information about the stability of the interaction and any conformational changes that may occur. scispace.comrcsb.org These computational predictions can then be validated through experimental studies, creating a synergistic feedback loop that accelerates the research process. Recent successes in determining the crystal structure of human steroid 5α-reductase 2 provide a solid foundation for such in-silico investigations. vulcanchem.comnih.gov

Elucidating the Full Enzymatic Repertoire Capable of Interacting with Δ5-Azasteroids

While the primary focus of research on this compound has been its interaction with 5α-reductase, it is plausible that this and other Δ5-azasteroids could interact with a broader range of enzymes. vulcanchem.com The azasteroid scaffold is a versatile structure that can mimic the natural steroid substrates of various enzymes involved in steroid metabolism. Therefore, a comprehensive investigation is needed to elucidate the full enzymatic repertoire that can interact with Δ5-azasteroids.

This research could involve screening this compound and other related compounds against a panel of steroid-modifying enzymes, including other isoforms of 5α-reductase, as well as different dehydrogenases, isomerases, and cytochrome P450 enzymes. nih.govacs.org Such studies could uncover novel biological targets for Δ5-azasteroids, potentially leading to the discovery of new therapeutic applications beyond those currently associated with Finasteride. Understanding the broader enzymatic interactions of these compounds is crucial for a complete picture of their pharmacological effects.

Role of this compound in Understanding Finasteride's Metabolism and Action

For instance, investigating whether this compound is formed in vivo and whether it possesses any significant biological activity can help to explain some of the observed effects of Finasteride. Furthermore, comparing the metabolic pathways of Finasteride and this compound can shed light on the enzymes involved in their biotransformation and the potential for drug-drug interactions. nih.govwikipedia.org This knowledge is essential for a comprehensive understanding of Finasteride's therapeutic efficacy and for predicting its effects in different patient populations. The inhibition of 5α-reductase by Finasteride leads to a significant reduction in dihydrotestosterone (B1667394) (DHT) levels, which is the primary mechanism behind its therapeutic effects in conditions like benign prostatic hyperplasia and androgenetic alopecia. xyonhealth.comwikipedia.orgurology-textbook.com

Potential for Developing New Chemical Entities Based on the Δ5-Azasteroid Scaffold

The Δ5-azasteroid scaffold, exemplified by this compound, represents a promising starting point for the development of new chemical entities with novel therapeutic properties. The unique structural and electronic features of this scaffold can be exploited to design compounds with improved potency, selectivity, and pharmacokinetic properties compared to existing drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dehydro Finasteride
Reactant of Route 2
Reactant of Route 2
5,6-Dehydro Finasteride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.